BenchChemオンラインストアへようこそ!

2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride

Process Chemistry Scale-up Cost of Goods

This versatile 1-benzazepine scaffold is a key intermediate for CNS drug discovery, offering a distinct advantage over 3-benzazepines for constructing patentable nNOS inhibitors and 5-HT2C agonists. Procured as a crystalline, stable hydrochloride salt, it eliminates handling issues of the free base, ensuring accurate, reproducible synthesis. Ideal for parallel library generation and process scale-up, this compound is a de-risked starting point for non-opioid pain and obesity programs.

Molecular Formula C10H14ClN
Molecular Weight 183.68
CAS No. 112610-03-4
Cat. No. B3045722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride
CAS112610-03-4
Molecular FormulaC10H14ClN
Molecular Weight183.68
Structural Identifiers
SMILESC1CCNC2=CC=CC=C2C1.Cl
InChIInChI=1S/C10H13N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h1-2,5,7,11H,3-4,6,8H2;1H
InChIKeyAESTUMJPPFCEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride: A Scaffold with Defined Synthesis and Analytical Metrics for CNS-Targeted Library Construction


2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride (CAS 112610-03-4) is a seven-membered nitrogen-containing heterocycle that serves as a foundational scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs. The hydrochloride salt form (C₁₀H₁₃N·HCl, MW 183.68) provides enhanced stability and aqueous solubility compared to the free base [1]. The core benzazepine ring system is a privileged structure known to interact with multiple neural receptors including dopamine D2/D3 and serotonin 5-HT2A/2C subtypes [2]. This compound is not an end-product pharmaceutical but rather a critical synthetic intermediate enabling the construction of diverse, patentable compound libraries via functionalization at the 1-, 7-, and other positions [3].

Why Other Benzazepine Scaffolds Cannot Substitute for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride in Synthesis


The term "benzazepine" encompasses a diverse array of regioisomers and ring systems that are not functionally interchangeable. 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (a 1-benzazepine) differs fundamentally from the more commonly studied 3-benzazepines (e.g., SCH-23390, SKF-38393) in the position of the nitrogen atom within the seven-membered ring. This seemingly minor structural variation translates to profound differences in synthetic accessibility and the vector of functional group elaboration [1]. While 3-benzazepines are often direct pharmacophores with known dopaminergic activity, the 1-benzazepine scaffold of this compound is uniquely suited for constructing 1,7-disubstituted derivatives with entirely different biological targets, such as neuronal nitric oxide synthase (nNOS) [2]. Furthermore, procurement of the pre-formed, stable hydrochloride salt ensures consistent stoichiometry and eliminates the variable handling and storage challenges associated with the free base form, which is critical for reproducible multi-step synthesis and library production [3].

Quantitative Differentiation of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride: Evidence for Procurement Decisions


A Highly Efficient and Industrially Scalable 3-Step Synthesis from 1-Tetralone

The industrial preparation of this specific 1-benzazepine scaffold proceeds in only three steps from the widely available and inexpensive precursor, 1-tetralone. This contrasts sharply with the longer, more complex, and lower-yielding syntheses often required for alternative 3-benzazepine pharmacophores. The process involves oxime formation, a high-yielding polyphosphoric acid ring expansion, and a final reduction, enabling economically viable production at scale [1]. The final step to the free base has been optimized to achieve a near-quantitative isolated yield of 98% under specific reduction conditions (LAH, THF, reflux) , a critical metric for minimizing the cost of the final hydrochloride salt used in library synthesis.

Process Chemistry Scale-up Cost of Goods

Enabling a Distinct Chemical Space: Demonstrated Access to Novel, Selective nNOS Inhibitors via 1,7-Disubstitution

This specific 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is the essential building block for a series of drug-like, 1,7-disubstituted derivatives that act as selective inhibitors of human neuronal nitric oxide synthase (nNOS). This is a therapeutic target inaccessible to the more common 3-benzazepine-based compounds. Structure-activity relationship (SAR) studies on this scaffold identified compounds like 17, 18, 25, (±)-39, and (±)-40 as potent and highly selective nNOS inhibitors [1]. Crucially, compound 17 demonstrated efficacy in an in vivo spinal nerve ligation model of neuropathic pain, a key validation of the scaffold's therapeutic potential. Furthermore, compound 17 showed minimal activity at 79 receptors, transporters, and ion channels in a broad safety screen, and importantly, low affinity for the hERG potassium channel, mitigating a major safety liability [2].

Neuronal Nitric Oxide Synthase (nNOS) Pain Selectivity

Distinct Binding Profile: Reported Agonism at the 5-HT2C Receptor

The unsubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine core has been reported as an agonist of the 5-HT2C serotonin receptor . This is a mechanistically distinct profile from the dopamine D1/D5 receptor selectivity characteristic of many 3-benzazepine derivatives (e.g., SCH-39166, which exhibits saturable, high-affinity binding to D1 and D5 receptors but low affinity for D2, D3, and D4 receptors) [1]. While direct quantitative binding data (e.g., Ki) for the core scaffold at 5-HT2C is not publicly disclosed in primary literature, the qualitative distinction in primary pharmacology represents a key differentiating factor for target selection in neuropsychiatric drug discovery.

5-HT2C Serotonin Receptor Pharmacology

Salt Form Advantage: Hydrochloride Provides Superior Physicochemical Properties for Handling and Storage

Procuring the compound as the hydrochloride salt (CAS 112610-03-4, MW 183.68) offers definitive advantages over the free base (CAS 1701-57-1, MW 147.22). The free base is typically a liquid at room temperature [1], which complicates accurate weighing, handling, and long-term storage due to potential volatility and oxidation. In contrast, the hydrochloride salt is a solid, crystalline powder [2], enabling precise gravimetric dispensing for reproducible synthesis and assay preparation. Furthermore, the salt form guarantees enhanced aqueous solubility, a prerequisite for many biological assays and subsequent aqueous-phase synthetic transformations, eliminating the need for empirical solubilization steps that can vary between experiments .

Pre-formulation Stability Solubility

A Preferred Scaffold for Developing Brain-Penetrant Therapeutics

The benzazepine ring system is recognized as a "brain-penetrant rigid fragment," making it a preferred starting point for CNS drug design . While the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a scaffold for which derivative data defines its properties, the broader class demonstrates a strong propensity for crossing the blood-brain barrier (BBB). For example, a related tetrahydrobenzazepine-based HDAC6 inhibitor demonstrated excellent brain penetration with a brain-to-plasma ratio of 2.30 in C57 mice . Another seven-membered benzazepine derivative (compound 86) exhibited excellent brain exposure with a brain-to-plasma ratio of 3.4 and good oral bioavailability (F=69%) [1]. These class-level data points provide a strong inferential basis that derivatives of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core are likely to possess favorable CNS pharmacokinetics.

Blood-Brain Barrier (BBB) CNS Penetration Pharmacokinetics

Best-Fit Applications for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride Based on Quantified Evidence


Parallel Synthesis and Medicinal Chemistry for Novel nNOS-Targeting Pain Therapeutics

This scenario directly leverages the evidence from Section 3. The 2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride scaffold is the proven starting point for generating potent and selective nNOS inhibitors with in vivo efficacy in neuropathic pain models [1]. Its efficient 3-step synthesis and the availability of a crystalline, easy-to-handle hydrochloride salt make it ideal for high-throughput parallel synthesis to explore SAR around the 1- and 7-positions. The resulting libraries are highly likely to yield brain-penetrant compounds based on class-level pharmacokinetic data [2], providing a compelling de-risked path for CNS drug discovery programs focused on non-opioid pain management.

Construction of 5-HT2C-Focused Compound Libraries for Metabolic and Psychiatric Disorders

As established in Section 3, the core scaffold possesses reported 5-HT2C agonist activity, a pharmacology distinct from the dopaminergic focus of 3-benzazepines . This application scenario is for researchers aiming to develop therapeutics for obesity, anxiety, or other conditions modulated by the 5-HT2C receptor. By procuring the 2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride, scientists can build a proprietary library of derivatives to optimize this serotonin receptor activity, avoiding the crowded intellectual property space surrounding dopamine receptor ligands. The solid salt form ensures consistent and accurate weighing for reproducible library synthesis.

Scalable Process Chemistry Development and Scale-Up

The well-characterized, high-yielding 3-step synthesis (with a 98% reduction yield for a key step) from inexpensive 1-tetralone makes this compound an ideal candidate for process chemistry scale-up [3]. Unlike more complex benzazepine pharmacophores that require numerous steps and expensive chiral resolutions, this core scaffold can be produced in multi-kilogram quantities at a predictable cost of goods. Procurement in large batches of the stable hydrochloride salt is a prerequisite for supporting late-stage preclinical development and Phase I clinical trial material production for lead candidates derived from this series.

Academic Research into Underexplored CNS Chemical Space

For academic groups exploring novel CNS pharmacology, the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold offers a well-defined, yet relatively underexplored, starting point compared to the extensively studied 3-benzazepines [4]. The evidence that derivatives can be potent and selective nNOS inhibitors or 5-HT2C agonists, combined with strong inferential evidence for CNS penetration, makes this a versatile and high-value tool for hypothesis-driven research into new therapeutic mechanisms. The solid hydrochloride form simplifies inventory management and use in a teaching or multi-user research laboratory environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.